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Compound of Interest

Compound Name: BG11

Cat. No.: B15580790 Get Quote

These comprehensive application notes provide detailed protocols for the preparation of BG11
medium and its application in the cultivation of Synechococcus species for various research

purposes, including general growth, protein expression, metabolic analysis, and stress

response studies.

BG11 Medium: Composition and Preparation
BG11 is a widely utilized medium for the cultivation of cyanobacteria, including various

Synechococcus strains. Its composition is designed to support robust photoautotrophic growth.

Standard Composition of BG11 Medium
The standard components for 1 liter of BG11 medium are outlined below. It is recommended to

prepare stock solutions to improve reproducibility and ease of preparation.

Table 1: Composition of Stock Solutions for BG11 Medium
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Stock Solution Compound
Amount per 1 L of Stock
Solution

Macronutrients

1 NaNO₃ 150 g

2 K₂HPO₄ 40 g

3 MgSO₄·7H₂O 75 g

4 CaCl₂·2H₂O 36 g

5 Citric Acid 6 g

Ferric Ammonium Citrate 6 g

6 Na₂EDTA·2H₂O (EDTA) 1 g

7 Na₂CO₃ 20 g

Trace Metals (A5 + Co)

8 H₃BO₃ 2.86 g

MnCl₂·4H₂O 1.81 g

ZnSO₄·7H₂O 0.222 g

Na₂MoO₄·2H₂O 0.390 g

CuSO₄·5H₂O 0.079 g

Co(NO₃)₂·6H₂O 0.0494 g

Table 2: Final Concentrations in BG11 Medium (1 L)
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Component Volume of Stock Solution Final Concentration (per L)

NaNO₃ 10 mL of Stock 1 1.5 g

K₂HPO₄ 1 mL of Stock 2 0.04 g

MgSO₄·7H₂O 1 mL of Stock 3 0.075 g

CaCl₂·2H₂O 1 mL of Stock 4 0.036 g

Citric Acid 1 mL of Stock 5 0.006 g

Ferric Ammonium Citrate 1 mL of Stock 5 0.006 g

Na₂EDTA·2H₂O 1 mL of Stock 6 0.001 g

Na₂CO₃ 1 mL of Stock 7 0.02 g

Trace Metals Solution 1 mL of Stock 8 1 mL

Final Volume Made up with distilled H₂O 1 L

Preparation Protocol for Liquid BG11 Medium
Prepare Stock Solutions: Prepare each stock solution listed in Table 1 by dissolving the

specified amount of each chemical in 1 liter of distilled water. Store stock solutions at 4°C.

The trace metal solution should be prepared by dissolving each component sequentially.

Combine Components: To prepare 1 liter of BG11 medium, start with approximately 900 mL

of distilled water. Add the specified volume of each stock solution while stirring.[1]

Adjust pH: Adjust the pH of the medium to 7.1-7.4 using 1 M HCl or NaOH.[2]

Final Volume: Bring the final volume to 1 liter with distilled water.

Sterilization: Autoclave the medium at 121°C for 15-20 minutes.[2]

Preparation Protocol for Solid BG11 Medium
Prepare Liquid Medium: Prepare 1 liter of liquid BG11 medium as described above.

Add Agar: Add 10-15 g of agar per liter of medium (for a final concentration of 1-1.5%).
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Sterilization: Autoclave the mixture at 121°C for 15-20 minutes.

Pouring Plates: Allow the medium to cool to approximately 50-60°C before pouring into

sterile petri dishes.

Stock Solution Preparation

Medium Preparation Solid Medium (Optional)
Prepare Macronutrient Stocks

Combine Stocks in dH2O

Prepare Trace Metal Stock

Adjust pH to 7.1-7.4 Adjust Final Volume to 1L Autoclave at 121°C Add Agar to Liquid MediumFor solid medium Autoclave Pour Plates

Click to download full resolution via product page

Workflow for the preparation of BG11 medium.

Cultivation of Synechococcus
General Growth Conditions

Inoculum: Inoculate fresh BG11 medium with a 5-10% (v/v) starter culture of Synechococcus

in the exponential growth phase.

Temperature: Maintain the culture at a constant temperature between 28-32°C.

Light: Provide continuous illumination with cool white fluorescent light at an intensity of 30-50

µmol photons m⁻² s⁻¹.

Aeration: For liquid cultures, ensure adequate aeration by shaking at 100-120 rpm or by

bubbling with filtered air.

Monitoring Growth: Monitor culture growth by measuring the optical density at 730 nm

(OD₇₃₀).

Application-Specific Protocols
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Recombinant Protein Expression
BG11 medium can be used for the expression of recombinant proteins in genetically modified

Synechococcus strains.

Protocol:

Cultivation: Grow the recombinant Synechococcus strain in BG11 medium under standard

conditions until the culture reaches an OD₇₃₀ of 0.6-0.8.

Induction: If using an inducible promoter, add the appropriate inducer to the culture. For

example, for a metal-inducible promoter, add the specific metal ion to the required

concentration.

Incubation: Continue to incubate the culture under inducing conditions for the time required

for optimal protein expression (typically 24-72 hours).

Harvesting: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

Protein Extraction: Resuspend the cell pellet in a suitable lysis buffer and proceed with

protein extraction and purification protocols.

Metabolomic Studies
This protocol outlines the steps for quenching metabolic activity and extracting metabolites

from Synechococcus cultured in BG11 medium.

Protocol:

Rapid Sampling and Quenching: Quickly withdraw a defined volume of the cell culture and

immediately quench metabolic activity by mixing with a cold quenching solution (e.g., -20°C

methanol) to prevent further metabolic changes.

Cell Harvesting: Centrifuge the quenched sample at a low temperature to pellet the cells.

Metabolite Extraction: Resuspend the cell pellet in a cold extraction solvent. A common

method involves a two-phase extraction with a mixture of methanol, chloroform, and water to
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separate polar and non-polar metabolites.[3][4] An improved method for some strains utilizes

a methanol-chloroform-NH₄OH system.[4]

Phase Separation: Centrifuge the mixture to separate the aqueous (polar metabolites) and

organic (non-polar metabolites) phases.

Sample Preparation for Analysis: Collect the desired phase, dry it under vacuum, and

reconstitute the sample in a suitable solvent for analysis by techniques such as LC-MS or

GC-MS.

Synechococcus Culture
(BG11 Medium)

Rapid Quenching
(-20°C Methanol)

Centrifugation
(Harvest Cells)

Metabolite Extraction
(Methanol/Chloroform/Water) Phase Separation

Aqueous Phase
(Polar Metabolites)

Organic Phase
(Non-polar Metabolites)

Drying and
Reconstitution LC-MS/GC-MS Analysis
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Workflow for metabolite extraction from Synechococcus.

Nutrient Stress Experiments
BG11 medium can be easily modified to study the effects of nutrient limitation on

Synechococcus.

Nitrogen Starvation Protocol:

Prepare BG11-N Medium: Prepare BG11 medium without NaNO₃.

Cultivation: Grow Synechococcus in standard BG11 medium to the mid-exponential phase.

Induce Starvation: Harvest the cells by centrifugation and wash them twice with BG11-N

medium to remove any residual nitrate.

Resuspend: Resuspend the cells in fresh BG11-N medium.[5][6]

Monitor Response: Monitor the physiological and molecular responses of the cells over time.
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Phosphate Starvation Protocol:

Prepare BG11-P Medium: Prepare BG11 medium without K₂HPO₄.

Cultivation: Grow Synechococcus in standard BG11 medium.

Induce Starvation: Harvest and wash the cells with BG11-P medium.

Resuspend: Resuspend the cells in fresh BG11-P medium.[7][8]

Monitor Response: Observe changes in growth, pigmentation, and gene expression.

Iron Limitation Protocol:

Prepare BG11-Fe Medium: Prepare BG11 medium without ferric ammonium citrate and citric

acid. To prevent iron contamination, use high-purity water and acid-washed labware.

Controlled Iron Concentration: Add a specific, low concentration of a chelated iron source

(e.g., FeCl₃ with EDTA) to the BG11-Fe medium to achieve the desired level of iron

limitation.

Cultivation and Monitoring: Inoculate with Synechococcus and monitor the effects of iron

limitation on growth and photosynthetic parameters.

High Light Stress Experiment
Protocol:

Standard Growth: Cultivate Synechococcus in BG11 medium under normal light conditions

(30-50 µmol photons m⁻² s⁻¹) to the mid-exponential phase.

Induce High Light Stress: Transfer the culture to a high light environment (e.g., >200 µmol

photons m⁻² s⁻¹).

Monitor Response: Observe the photoinhibitory effects and the acclimation response of the

cells by measuring photosynthetic efficiency (e.g., using a PAM fluorometer) and analyzing

changes in gene and protein expression.[9][10]
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Nutrient Signaling in Synechococcus
The components of the BG11 medium, particularly nitrogen and phosphorus, are key signaling

molecules that regulate various cellular processes in Synechococcus.

Nitrogen Assimilation and Signaling
Nitrogen availability is a critical factor for cyanobacterial growth. In Synechococcus, the cellular

nitrogen status is sensed through the intracellular concentration of 2-oxoglutarate (2-OG), an

intermediate of the TCA cycle. When nitrogen is limiting, the concentration of 2-OG increases,

which in turn activates the global nitrogen regulator, NtcA. NtcA then initiates the expression of

genes involved in the assimilation of alternative nitrogen sources.

Cellular Conditions

Signaling Cascade

High Nitrogen

Low 2-Oxoglutarate

Low Nitrogen
(e.g., BG11-N)

High 2-Oxoglutarate

NtcA Inactive NtcA Active

Nitrogen Assimilation
Genes OFF

Nitrogen Assimilation
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Simplified nitrogen signaling pathway in Synechococcus.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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